[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride
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Overview
Description
[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride is a chemical compound that features a cyclobutyl ring with an aminomethyl group and a phenyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a Michael addition reaction, where a ketone reacts with a β-nitroolefin in the presence of a trifunctional catalyst.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination process, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the aminomethyl group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated compounds, ethers
Scientific Research Applications
[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites or allosteric sites on enzymes, inhibiting their activity. It can also interact with receptors, modulating their signaling pathways and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenethylamines: These compounds share a similar phenyl group and aminomethyl group but differ in the structure of the carbon backbone.
2-Methylpyridines: These compounds have a pyridine ring instead of a cyclobutyl ring, leading to different chemical properties and reactivity.
Piperidine Derivatives: These compounds contain a piperidine ring, which is a six-membered ring with one nitrogen atom, compared to the four-membered cyclobutyl ring in [(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride.
Uniqueness
This compound is unique due to its specific cyclobutyl ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Properties
IUPAC Name |
[(1R,2R)-1-(aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c13-8-12(9-14)7-6-11(12)10-4-2-1-3-5-10;/h1-5,11,14H,6-9,13H2;1H/t11-,12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYGUBBIHGTWSD-MNMPKAIFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)(CN)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]([C@H]1C2=CC=CC=C2)(CN)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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